molecular formula C12H19NO2S B2834843 N,N-diethyl-3,4-dimethylbenzenesulfonamide CAS No. 428490-66-8

N,N-diethyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2834843
CAS No.: 428490-66-8
M. Wt: 241.35
InChI Key: KNJLFZBLGQJBRZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,4-dimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with diethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3,4-dimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenesulfonyl chloride followed by the introduction of diethylamine. The general reaction can be outlined as follows:

  • Sulfonation:

    • Starting material: 3,4-dimethylbenzenesulfonyl chloride
    • Reagent: Chlorosulfonic acid or sulfur trioxide
    • Conditions: Typically carried out at low temperatures to control the reaction rate and prevent over-sulfonation.
  • Amination:

    • Intermediate: 3,4-dimethylbenzenesulfonyl chloride
    • Reagent: Diethylamine
    • Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,N-Diethyl-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, given the historical use of sulfonamides as antibiotics.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which N,N-diethyl-3,4-dimethylbenzenesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby disrupting the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

N,N-Diethyl-3,4-dimethylbenzenesulfonamide can be compared with other sulfonamides such as:

    N,N-Dimethylbenzenesulfonamide: Lacks the diethyl groups, resulting in different reactivity and solubility properties.

    N,N-Diethylbenzenesulfonamide: Lacks the dimethyl groups on the benzene ring, affecting its steric and electronic properties.

    N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with only one methyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Biological Activity

N,N-Diethyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its sulfonamide functional group attached to a dimethyl-substituted benzene ring with diethyl groups. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H17N1O2S
  • Molecular Weight : 239.34 g/mol

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of benzenesulfonamides exhibit varying degrees of antimicrobial activity. For instance, a study evaluating the effects of different sulfonamide derivatives on bacterial strains showed that structural modifications can enhance their antibacterial potency .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of certain sulfonamide derivatives. Specifically, research utilizing isolated rat heart models demonstrated that some benzenesulfonamides can influence perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)-benzenesulfonamide was shown to significantly decrease these parameters compared to other derivatives . This suggests a potential mechanism involving calcium channel modulation.

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
ControlBaselineBaseline
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideNo significant changeNo significant change

The biological activity of this compound may involve its interaction with calcium channels. Theoretical docking studies suggest that this compound could bind to specific amino acid residues in calcium channel proteins, potentially leading to altered vascular resistance and blood pressure regulation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME and Admetlab 2.0. These studies indicate favorable permeability characteristics through various biological membranes .

Case Studies

  • Cardiovascular Study : A study focused on the cardiovascular effects of sulfonamides used an isolated rat heart model to assess changes in perfusion pressure and coronary resistance after administration of various sulfonamide derivatives. The results indicated that certain compounds could effectively lower perfusion pressure through calcium channel inhibition .
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties of this compound against several bacterial strains. The findings suggested moderate antibacterial activity, warranting further investigation into modifications for enhanced efficacy .

Properties

IUPAC Name

N,N-diethyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-13(6-2)16(14,15)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJLFZBLGQJBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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